6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
CAS No.: 3346-61-0
Cat. No.: VC20768718
Molecular Formula: C6H8N4O4
Molecular Weight: 200.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3346-61-0 |
|---|---|
| Molecular Formula | C6H8N4O4 |
| Molecular Weight | 200.15 g/mol |
| IUPAC Name | 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H8N4O4/c1-8-4(7)3(10(13)14)5(11)9(2)6(8)12/h7H2,1-2H3 |
| Standard InChI Key | IAAUBQWOEHOUOJ-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])N |
| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])N |
Introduction
Overview of 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and drug development. It is known for its potential applications in various therapeutic areas due to its structural properties and biological activities.
Synonyms
The compound is also referred to by several other names, including:
-
6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione
-
6-amino-1,3-dimethyl-5-nitro-pyrimidine-2,4-dione
-
NSC99328
Synthesis Methods
The synthesis of 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps may include:
-
Nitration: Introduction of the nitro group at the 5-position.
-
Amination: Addition of the amino group at the 6-position.
-
Methylation: Methyl groups are introduced at the 1 and 3 positions.
Reaction Mechanisms
The reactions often utilize standard organic chemistry techniques such as electrophilic substitution for nitration and nucleophilic substitution for amination.
Therapeutic Applications
Due to its pharmacological properties, 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is being explored for use in:
-
Cancer therapy
-
Antibiotic development
-
Treatment of inflammatory diseases
Toxicological Studies
Toxicological assessments are critical for evaluating the safety of this compound in therapeutic applications. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration.
Safety Data Sheet (SDS)
It is essential to consult comprehensive Safety Data Sheets (SDS) before handling this compound to understand potential hazards and safety measures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume